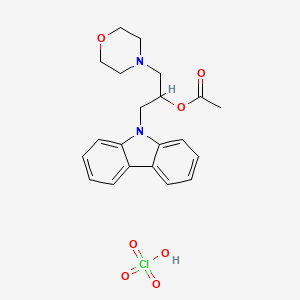

1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

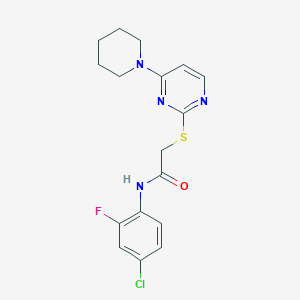

“1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate” is a chemical compound with the molecular formula C21H25ClN2O7 . It is a derivative of 9H-carbazole, a heterocyclic compound that has been known for many years as a component of optoelectronics and electroactive materials .

Synthesis Analysis

The synthesis of carbazole derivatives has been extensively studied. Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers . For example, 2-(9H-carbazole-9-yl) ethyl methacrylate (CzEMA) monomer was chemically synthesized and electropolymerized on CFME as an active electrode material in 0.1 M sodium perchlorate (NaClO4)/acetonitrile (ACN) solution .Molecular Structure Analysis

The molecular structure of “this compound” includes a carbazole moiety, a morpholine ring, and an acetate group . The carbazole moiety is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring .Chemical Reactions Analysis

Carbazole and its derivatives are known for their high hole transporting capabilities and strong fluorescence . They can undergo a variety of chemical reactions, including electropolymerization . In one study, a carbazole derivative was electropolymerized on CFMEs in a sodium perchlorate/acetonitrile solution .Physical and Chemical Properties Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are also known for their excellent optoelectronic properties and good thermo-gravimetric stability .Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has been conducted on the synthesis of new heterocyclic derivatives using 9H-carbazole as a precursor. These studies have resulted in compounds that exhibit antimicrobial properties. For instance, Salih, Salimon, and Yousif (2016) have synthesized a range of 9H-carbazole derivatives, evaluating them as potential antimicrobial agents. This research highlights the versatility of carbazole-based compounds in the development of new antimicrobial solutions (Salih, Salimon, & Yousif, 2016).

Mechanism of Action

The mechanism of action of carbazole derivatives is often related to their electronic properties. They are known for their excellent charge transport ability, making them suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Future Directions

Carbazole derivatives have a wide range of potential applications, and research in this area is ongoing. Future directions could include the development of new synthesis methods, the design of novel carbazole-based materials with improved properties, and the exploration of new applications in areas such as energy storage, sensing, and optoelectronics .

Properties

IUPAC Name |

(1-carbazol-9-yl-3-morpholin-4-ylpropan-2-yl) acetate;perchloric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3.ClHO4/c1-16(24)26-17(14-22-10-12-25-13-11-22)15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23;2-1(3,4)5/h2-9,17H,10-15H2,1H3;(H,2,3,4,5) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAWPFQKPWNVPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CN1CCOCC1)CN2C3=CC=CC=C3C4=CC=CC=C42.OCl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2865972.png)

![2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide](/img/structure/B2865974.png)

![4-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2865976.png)

![4-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2865978.png)

![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2865979.png)

![Ethyl 4-{[(2-bromo-4-formyl-6-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2865982.png)

![5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B2865983.png)

![2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2865984.png)